molecular formula C15H15ClN4O3 B2619678 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034475-52-8

3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2619678
CAS No.: 2034475-52-8
M. Wt: 334.76
InChI Key: VMNBGWSOFSYQEJ-UHFFFAOYSA-N
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Description

This compound features a pyridine 1-oxide core linked via a carbonyl group to a piperidine ring, which is further substituted with a 5-chloropyrimidin-2-yloxy moiety.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-12-7-17-15(18-8-12)23-13-4-2-5-19(10-13)14(21)11-3-1-6-20(22)9-11/h1,3,6-9,13H,2,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNBGWSOFSYQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a chlorinating agent.

    Coupling with Pyridine: The final step involves coupling the piperidine-chloropyrimidine intermediate with a pyridine derivative under conditions that promote the formation of the desired carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds similar to 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, making it a candidate for further investigation in antiviral drug development.

Pharmacology

In pharmacological studies, this compound has been shown to activate orexin type 2 receptors, which are implicated in various physiological processes such as appetite regulation and sleep-wake cycles. This activity positions it as a potential lead compound for developing treatments for sleep disorders and metabolic syndromes .

Material Science

The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows it to be utilized in developing new materials with specific properties for industrial applications .

Case Studies

Study ReferenceFocusFindings
Orexin receptor activationDemonstrated significant activation of orexin type 2 receptors, suggesting potential in treating sleep disorders.
Antimicrobial assaysShowed promising antibacterial activity against S. aureus and E. coli, indicating its potential as an antimicrobial agent.
Synthesis methodsDetailed synthetic routes that highlight the versatility of the compound in organic chemistry applications.

Mechanism of Action

The mechanism of action of 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues and Their Features

The table below highlights key structural and functional differences between the target compound and related pyridine/piperidine derivatives:

Compound Name Core Structure Key Substituents Reported Biological Activity Reference
Target Compound Pyridine 1-oxide Piperidine-carbonyl-5-chloropyrimidinyloxy Hypothesized kinase/receptor modulation
3-(Thiadiazolyl)pyridine 1-oxide (Martinez et al., 1999) Pyridine 1-oxide Thiadiazole ring Muscarinic receptor binding, antioxidant
Nicotine N-Oxide (Imp. E(EP), ) Pyridine 1-oxide Pyrrolidine ring Acetylcholinesterase inhibition (inferred)
N-Benzylpiperidine derivatives (Martinez et al., 2000) Piperidine Benzyl group Acetylcholinesterase inhibition
3-[(2RS)-Piperidin-2-yl]pyridine ((RS)-Anabasine, Imp. G(EP), ) Pyridine Piperidine ring Nicotinic receptor interaction

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Piperidine rings (as in the target compound) are generally more metabolically stable than pyrrolidine derivatives (e.g., Nicotine N-Oxide) due to reduced ring strain and slower oxidative metabolism .

Biological Activity

3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including a chloropyrimidine moiety , a piperidine ring , and a pyridine 1-oxide . Its molecular formula is C15H17ClN4O3C_{15}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 330.78 g/mol. The presence of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC15H17ClN4O3C_{15}H_{17}ClN_{4}O_{3}
Molecular Weight330.78 g/mol
Functional GroupsChloropyrimidine, Piperidine, Pyridine N-Oxide

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may have potential against various cancer cell lines, although specific mechanisms remain to be fully elucidated.
  • Antimicrobial Effects : The compound has shown activity against certain microbial pathogens, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, which is crucial for therapeutic applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Targeting Specific Pathways : The structural components suggest interactions with various biological targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
  • Prodrug Properties : Similar compounds have demonstrated prodrug behavior, where they are metabolized into active forms upon administration. This could enhance their therapeutic efficacy while minimizing side effects .

Anticancer Activity

A study evaluated the anticancer properties of similar piperidine derivatives and found that modifications in the pyrimidine structure significantly enhanced their cytotoxicity against cancer cells. The introduction of chlorinated pyrimidine moieties was particularly effective in increasing potency against breast cancer cell lines .

Antimicrobial Evaluation

Research on related compounds indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural features demonstrated IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, suggesting that the chloropyrimidinyl group plays a critical role in enhancing bioactivity .

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